molecular formula C14H9ClN2O B2358559 2-(2-Chlorophenoxy)quinoxaline CAS No. 223592-28-7

2-(2-Chlorophenoxy)quinoxaline

Cat. No. B2358559
M. Wt: 256.69
InChI Key: ARCKHELLSLDRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .


Molecular Structure Analysis

The molecular structure of “2-(2-Chlorophenoxy)quinoxaline” is characterized by a quinoxaline ring linked to a 2-chlorophenoxy substituent. The molecular formula is C14H9ClN2O , with an average mass of 256.687 Da and a monoisotopic mass of 256.040344 Da .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .

Scientific Research Applications

    Pharmacology and Medicine

    • Quinoxalines are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
    • Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
    • Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

    Synthesis of Bioactive Quinoxaline-Containing Sulfonamides

    • The therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework .
    • Quinoxaline sulfonamide derivatives exhibit a wide range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor and anticancer action .
    • The 2,3-diphenylquinoxaline derivative was treated with electrophilic compound to produce 2,3-diphenyl quinoxaline-6-sulfonylchloride that further refluxed with primary amines in a basic medium and resulted in the formation of the desired final product .

    Industrial Applications

    • Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes .
    • It can be synthesized by adopting green chemistry principles .
    • The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .

Safety And Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and may be harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Quinoxaline and its derivatives have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . A wide range of synthetic strategies is reported in this significant area of research . The present review showcases recent research advances in the synthesis of quinoxaline derivatives following environmentally benign approaches .

properties

IUPAC Name

2-(2-chlorophenoxy)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCKHELLSLDRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)quinoxaline

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